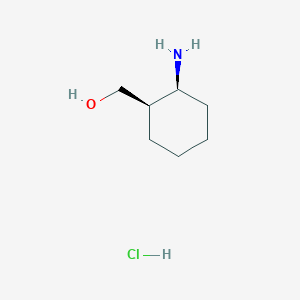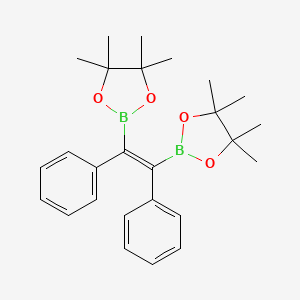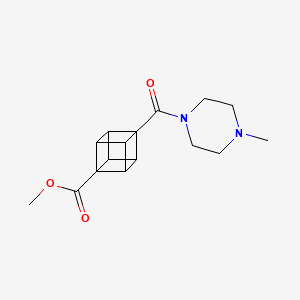![molecular formula C13H17N5O5 B7775249 9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B7775249.png)
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxylated glycerol triacrylate . Its molecular formula is C18H26O9 . This compound is a triester of glycerol and acrylic acid, where the glycerol backbone is ethoxylated, meaning it has been modified with ethylene oxide units. This modification enhances its solubility and reactivity, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoxylated glycerol triacrylate is synthesized through a multi-step process:
Ethoxylation of Glycerol: Glycerol reacts with ethylene oxide under basic conditions to form ethoxylated glycerol. This reaction typically occurs at elevated temperatures (around 150-200°C) and pressures, using a catalyst such as potassium hydroxide.
Esterification with Acrylic Acid: The ethoxylated glycerol is then esterified with acrylic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and occurs at temperatures ranging from 80-120°C. The reaction is typically carried out under reduced pressure to remove water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of ethoxylated glycerol triacrylate follows similar steps but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The final product is purified through distillation or other separation techniques to remove unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethoxylated glycerol triacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free-radical mechanisms, forming cross-linked polymers. This reaction is initiated by free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in ethoxylated glycerol triacrylate can hydrolyze, breaking down into acrylic acid and ethoxylated glycerol.
Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Free-Radical Polymerization: Benzoyl peroxide, azobisisobutyronitrile, temperatures around 60-80°C.
Hydrolysis: Water, sulfuric acid or sodium hydroxide, temperatures around 50-100°C.
Michael Addition: Amines or thiols, room temperature to 50°C.
Major Products Formed
Polymerization: Cross-linked polymers with varying properties depending on the reaction conditions and co-monomers used.
Hydrolysis: Acrylic acid and ethoxylated glycerol.
Michael Addition: Adducts formed by the addition of nucleophiles to the acrylate groups.
Scientific Research Applications
Ethoxylated glycerol triacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of hydrogels, coatings, and adhesives. Its reactivity and solubility make it a versatile building block for various polymeric materials.
Biology: Utilized in the development of biocompatible materials for drug delivery systems and tissue engineering. The ethoxylated groups enhance its compatibility with biological systems.
Medicine: Investigated for use in controlled drug release formulations and as a component in medical adhesives and sealants.
Industry: Employed in the production of coatings, inks, and adhesives due to its ability to form durable, cross-linked networks.
Mechanism of Action
The primary mechanism by which ethoxylated glycerol triacrylate exerts its effects is through polymerization. The acrylate groups undergo free-radical polymerization, forming cross-linked networks that provide mechanical strength and stability. The ethoxylated groups enhance solubility and compatibility with various solvents and substrates, facilitating its use in diverse applications.
Comparison with Similar Compounds
Ethoxylated glycerol triacrylate can be compared with other similar compounds such as:
Glycerol triacrylate: Lacks the ethoxylated groups, resulting in lower solubility and reactivity.
Ethoxylated trimethylolpropane triacrylate: Similar structure but with a different backbone, offering different mechanical properties and reactivity.
Polyethylene glycol diacrylate: Contains fewer acrylate groups, leading to different polymerization behavior and final material properties.
Ethoxylated glycerol triacrylate is unique due to its combination of ethoxylated groups and multiple acrylate functionalities, providing a balance of solubility, reactivity, and mechanical properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-3H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-5,7-8,11,19H,3H2,1-2H3,(H3,14,16,17,20)/t5-,7-,8-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDAYWPKILAMO-IOSLPCCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC(=NC4=O)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3NC(=NC4=O)N)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Chloro-3,5-dimethylphenoxy)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B7775174.png)
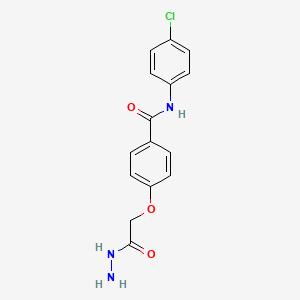
![[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7775180.png)
acetate](/img/structure/B7775190.png)

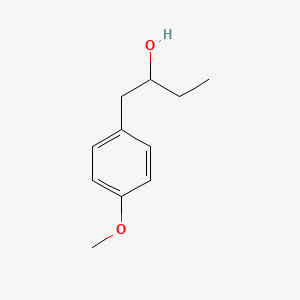
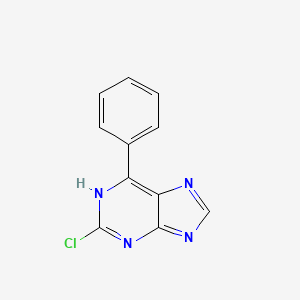
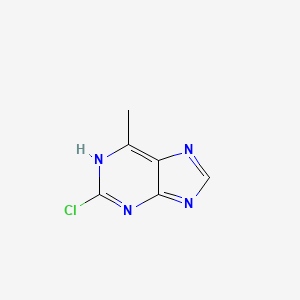
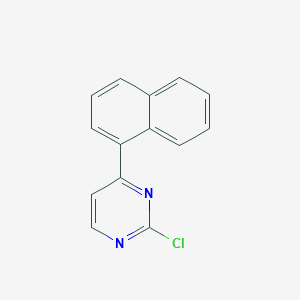
![[(1R,2R)-2-carboxycyclohexyl]azanium;chloride](/img/structure/B7775221.png)
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7775222.png)
